1,4,5,8-Tetrahydroxyanthraquinone
Overview
Description
1,4,5,8-Tetrahydroxyanthraquinone is an organic compound with the molecular formula C14H8O6. It is one of several isomeric tetrahydroxyanthraquinones, derived from anthraquinone by replacing four hydrogen atoms with hydroxyl groups. This compound is known for its vibrant color and is used in various industrial applications, particularly in the production of dyes and pigments .
Mechanism of Action
Target of Action
1,4,5,8-Tetrahydroxyanthraquinone, also known as THAQ, is an organic compound that has been reported to have several targets. It has been found to inhibit the enzyme protein kinase CK2 . It is also used in the synthesis of organic cathode materials (OCM) for lithium batteries .
Mode of Action
The mode of action of THAQ is complex and depends on its application. In the context of lithium batteries, THAQ is synthesized into a new air-stable, highly conjugated, and symmetrical organic lithium salt, LiTHAQ . This compound has a large interlayer spacing layered crystal structure, which is relatively stable in the reversible conversion between LiTHAQ and THAQ .
Biochemical Pathways
It is known that the compound can undergo a multistep reaction involving tautomers and conformers when protonated in sulfuric acid .
Pharmacokinetics
It is known that the compound is a dark red crystal that is soluble in many organic solvents, such as alcohols and ketones .
Result of Action
The result of THAQ’s action varies depending on its application. In lithium batteries, for example, LiTHAQ exhibits excellent electrochemical performance, including high reversible capacity, high discharge voltage, high rate performance, and high cycle stability .
Action Environment
The action of THAQ can be influenced by environmental factors. For instance, in the context of lithium batteries, the performance of LiTHAQ can be affected by the conditions of the battery, such as the voltage range . Additionally, THAQ may cause irritation to the eyes, respiratory system, and skin, and appropriate protective measures should be taken when handling it .
Biochemical Analysis
Biochemical Properties
1,4,5,8-Tetrahydroxyanthraquinone is known to interact with various enzymes and proteins. It is an inhibitor of the enzyme protein kinase CK2 . The phenolic hydroxyl groups at positions 1, 4, 5, and 8 in the anthraquinone structure are known to be responsible for the “keto-phenol system”, which consists of the tautomeric anthraquinoid structures between the ketone and phenolic hydroxyl groups .
Cellular Effects
This compound has been found to have significant effects on various types of cells. For instance, it has been identified as a novel inhibitor of Hepatitis C Virus NS3 Helicase . This suggests that it can influence cell function by impacting cell signaling pathways and gene expression.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. As mentioned earlier, it inhibits the enzyme protein kinase CK2
Preparation Methods
1,4,5,8-Tetrahydroxyanthraquinone can be synthesized through several methods. One common synthetic route involves the reaction of 4,8-diamino-1,5-dihydroxyanthraquinone-2,6-disulfonic acid with a mixture of sodium dithionite and sodium hydroxide in an aqueous medium . Another method includes the reaction of succinimide derivatives with p-benzoquinone, followed by treatment with dilute hydrochloric acid . These methods allow for the efficient and large-scale production of this compound.
Chemical Reactions Analysis
1,4,5,8-Tetrahydroxyanthraquinone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones, which are important intermediates in dye synthesis.
Substitution: The hydroxyl groups in this compound can be substituted with other functional groups, leading to the formation of various derivatives.
Common reagents used in these reactions include sulfuric acid, sodium dithionite, and various alkylating agents. The major products formed from these reactions are typically quinones and their derivatives .
Scientific Research Applications
1,4,5,8-Tetrahydroxyanthraquinone has a wide range of applications in scientific research:
Comparison with Similar Compounds
1,4,5,8-Tetrahydroxyanthraquinone can be compared with other similar compounds, such as:
1,2,5,8-Tetrahydroxyanthraquinone (Quinalizarin): Both compounds have four hydroxyl groups, but their positions differ, leading to variations in their chemical properties and applications.
1,3,6,8-Tetrahydroxyanthraquinone: This compound has hydroxyl groups at different positions, resulting in distinct chemical behaviors and uses.
1,4-Dihydroxyanthraquinone: With only two hydroxyl groups, this compound exhibits different reactivity and is used in different applications compared to this compound.
The uniqueness of this compound lies in its specific hydroxyl group arrangement, which imparts unique chemical properties and makes it suitable for specific industrial and research applications.
Properties
IUPAC Name |
1,4,5,8-tetrahydroxyanthracene-9,10-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8O6/c15-5-1-2-6(16)10-9(5)13(19)11-7(17)3-4-8(18)12(11)14(10)20/h1-4,15-18H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOGCSKLTQHBFLP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1O)C(=O)C3=C(C=CC(=C3C2=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80230843 | |
Record name | 1,4,5,8-Tetrahydroxyanthraquinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80230843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81-60-7 | |
Record name | 1,4,5,8-Tetrahydroxy-9,10-anthracenedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=81-60-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,4,5,8-Tetrahydroxyanthraquinone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000081607 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 81-60-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401144 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,4,5,8-Tetrahydroxyanthraquinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80230843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,4,5,8-tetrahydroxyanthraquinone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.242 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,4,5,8-TETRAHYDROXYANTHRAQUINONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E3RU79UW8G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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